Pigment red 57

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

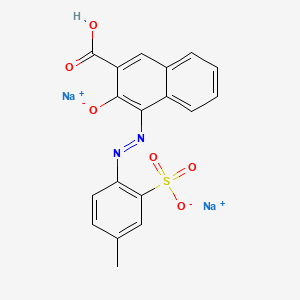

Pigment Red 57:1 (PR57:1), also known as C.I. 15850:1, is a calcium salt of a sulfonated monoazo compound. Its chemical formula is C₁₈H₁₂N₂O₆SCa, with a molecular weight of 424.46 g/mol . It is widely used in printing inks, plastics, and coatings due to its high transparency, bluish-red shade (magenta), and excellent color strength . PR57:1 is a critical component in process color printing, particularly for achieving magenta tones. Its synthesis involves coupling 3-hydroxy-2-naphthoic acid with diazotized 4-methyl-2-sulfanilic acid, followed by precipitation as a calcium salt .

Key properties:

作用机制

Lithol Rubin B, also known as D and C Red No. 6, Lithol Rubine, or Pigment red 57, is an azo dye pigment frequently utilized in the cosmetics industry .

Target of Action

The primary target of Lithol Rubin B is the color cosmetics in which it is employed. It is used to give colorless foodstuffs a more characteristic appearance as well as to change the original colors to preferred artificial ones .

Mode of Action

Lithol Rubin B’s mode of action is primarily through its distinctive azo group, which is easily converted into hydrazone under the effect of pH . This conversion affects the color and stability of the pigment.

Biochemical Pathways

The biochemical pathways affected by Lithol Rubin B are primarily related to its dispersion in aqueous media. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution . This change in molecular structure can affect the color and stability of the pigment.

Pharmacokinetics

The pharmacokinetics of Lithol Rubin B are primarily related to its dispersion in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media . The addition of a dispersant can affect the stability of lithol rubin b’s dispersion in water .

Result of Action

The result of Lithol Rubin B’s action is primarily seen in its effects on the color and stability of cosmetics. It is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .

Action Environment

The action environment of Lithol Rubin B is primarily in aqueous media. The influence of solvent on the dispersibility of Lithol Rubin B and changes in the molecular structure of Lithol Rubin B at various pH levels were examined . The optimal dispersion pH and solvent were then chosen . Lastly, with the addition of various surfactants or cationic polymers, the variations in the dispersion stability of the Lithol Rubin B dispersion were extensively studied .

生化分析

Biochemical Properties

The biochemical properties of Lithol Rubin B are largely influenced by its molecular structure. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution

Cellular Effects

It is known that Lithol Rubin B is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .

Molecular Mechanism

The molecular mechanism of Lithol Rubin B involves changes in its molecular structure at various pH levels . The addition of various surfactants or cationic polymers can affect the dispersion stability of Lithol Rubin B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithol Rubin B can change over time. For instance, the Lithol Rubin B powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural purity of Pigment Red 57, and what analytical parameters should be prioritized?

- Methodological Answer : Use UV-Vis spectroscopy to confirm λmax (typically ~500–520 nm for azo pigments) and compare with literature values. FTIR analysis identifies functional groups (e.g., azo bonds at ~1600 cm⁻¹ and sulfonate groups at ~1200 cm⁻¹). XRD quantifies crystallinity by comparing peak positions and intensities to reference patterns. Prioritize parameters such as signal-to-noise ratio, resolution, and calibration against certified standards .

Q. How can researchers design controlled experiments to assess the impact of synthesis pH on the crystallinity and hue of this compound?

- Methodological Answer : Conduct parallel syntheses at pH 3–9 using buffer solutions, maintaining constant temperature (e.g., 25°C) and stoichiometric ratios. Characterize products via XRD for crystallinity and CIELAB colorimetry for hue (L*, a*, b* values). Use ANOVA to statistically evaluate pH-dependent differences, ensuring triplicate trials to minimize batch variability .

Q. What standardized protocols exist for quantifying the thermal stability of this compound, and how should degradation thresholds be defined?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres (N2 or Ar) at 10°C/min. Define degradation thresholds as mass loss ≥5% or exothermic peaks in differential scanning calorimetry (DSC). Cross-validate with accelerated aging tests (e.g., 70°C/75% RH for 500 hours) and monitor colorfastness via spectrophotometric ΔE measurements .

Advanced Research Questions

Q. What methodologies enable the identification of degradation byproducts in this compound under accelerated aging conditions, and how can their formation kinetics be modeled?

- Methodological Answer : Employ LC-MS/MS with reverse-phase columns (C18) and electrospray ionization to detect sulfonated aromatic fragments. Pair with kinetic modeling (e.g., pseudo-first-order rate equations) using Arrhenius plots to extrapolate degradation rates. Validate with DFT calculations to predict bond dissociation energies of azo groups .

Q. How can computational chemistry approaches be integrated with experimental data to predict the solvatochromic behavior of this compound in different solvent systems?

- Methodological Answer : Use time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) to simulate solvent effects on electronic transitions. Experimentally validate with UV-Vis spectra in solvents of varying polarity (e.g., water, ethanol, DMF). Correlate computed vs. observed λmax shifts using multivariate regression .

Q. When encountering discrepancies in reported molar extinction coefficients (ε) for this compound across studies, what systematic validation protocols should be implemented to resolve these contradictions?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, pH, temperature). Use a certified reference material (CRM) for calibration. Perform inter-laboratory comparisons with blinded samples. Apply error analysis (e.g., propagation of uncertainty) to identify sources of variability, such as instrument drift or sample impurities .

Q. What experimental designs are optimal for studying the co-pigmentation effects of this compound with metal ions (e.g., Ca²⁺, Al³⁺) in composite materials?

- Methodological Answer : Use a factorial design varying metal ion concentration (0.1–1.0 mM) and pH (4–8). Characterize complexes via FTIR (metal-ligand vibrations) and XPS (binding energy shifts). Evaluate stability via zeta potential measurements and correlate with spectrophotometric color retention over time .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported crystal structures of this compound across XRD databases?

- Methodological Answer : Reanalyze raw diffraction data (e.g., CIF files) using Rietveld refinement to assess preferred orientation or phase purity. Cross-reference with PDF-4+/ICDD database entries. If ambiguity persists, synthesize new batches under controlled conditions and redetermine crystal structures .

Q. What statistical frameworks are recommended for meta-analysis of conflicting data on the environmental persistence of this compound?

- Methodological Answer : Apply random-effects models to account for heterogeneity across studies (e.g., soil types, microbial activity). Use funnel plots to detect publication bias. Stratify data by experimental parameters (e.g., OECD 301B vs. EPA 712-C-98-084 protocols) and report confidence intervals for half-life estimates .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing spectral data for this compound?

- Methodological Answer : Deposit raw spectra in public repositories (e.g., Zenodo, Figshare) with DOI assignment. Annotate metadata using controlled vocabularies (e.g., IUPAC terminology). Provide instrument settings (slit width, scan rate) and calibration details in supplementary materials to enable data reuse .

相似化合物的比较

Pigment Red 57:1 vs. Pigment Red 146

| Property | This compound:1 | Pigment Red 146 |

|---|---|---|

| Color Index | C.I. 15850:1 | C.I. 12485 |

| CAS Number | 5281-04-9 | 5280-68-2 |

| Chemical Family | Monoazo (calcium salt) | Monoazo (naphthol) |

| Shade | Bluish-red (magenta) | Blue-shade red |

| Transparency | High to semi-opaque | Semi-transparent |

| Applications | Printing inks, plastics | Plastics, coatings requiring durability |

| Lightfastness | Moderate | Superior |

| Key Advantage | Cost-effective for process colors | Enhanced weather resistance |

- Structural Differences: PR57:1 contains a sulfonate group and calcium counterion, whereas PR146 is a naphthol-based monoazo pigment without metallization. This structural distinction leads to PR146’s improved fastness properties, making it a preferred choice in automotive coatings and outdoor plastics .

- Performance : PR57:1’s color strength is higher, but PR146 outperforms in resistance to fading and chemical exposure .

This compound:1 vs. Pigment Red 53:1

- Chemical Reactivity : PR53:1 (detected in cosmetics using acid-base reactions) shows distinct color changes with reagents like sulfuric acid (purplish-red) and ammonia (brownish-orange) . PR57:1, in contrast, is less reactive due to its calcium salt structure.

This compound:1 vs. Pigment Red 52:2

- Application in Coatings : PR52:2 is favored in coatings for its resistance to saponification , whereas PR57:1 exhibits particle aggregation and reduced color stability under alkaline conditions (e.g., colophonium soap treatments) .

- Thermal Stability : PR52:2 withstands higher temperatures (>200°C), making it suitable for baking enamels, while PR57:1 degrades above 180°C .

Research Findings and Challenges

Impurity Analysis

- DPR57 Contamination: The decarboxylated analogue of PR57:1, DPR57, is a regulated impurity in color additives like D&C Red No. 6 and 5. Studies show DPR57 levels range from <0.02% to 0.50% in commercial batches, necessitating strict quality control .

Modification Strategies

- Particle Size Control : Adding tobias acid during synthesis reduces particle size, enhancing transparency and altering the shade from bluish-red to brighter magenta .

属性

CAS 编号 |

5858-81-1 |

|---|---|

分子式 |

C18H14N2NaO6S |

分子量 |

409.4 g/mol |

IUPAC 名称 |

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H14N2O6S.Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |

InChI 键 |

DYRCAPXESLYYIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |

外观 |

Red solid powder |

纯度 |

>90% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pigment Red 57; D & C Red No. 6; Japan Red 201; Lithol rubin B; Rubine Red RR 1253; Lithol Rubine Na. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。